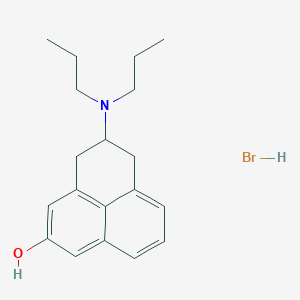

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine and its derivatives has been extensively studied. One method involves the reaction of N,N-Dimethyl-1-naphthylamine with trifluoroacetic anhydride, yielding derivatives that can undergo aromatic nucleophilic substitution reactions under mild conditions to produce nitrogen-nitrogen exchanged products in excellent yields (Hojo, Masuda, & Okada, 1987). Another approach utilizes the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides in water to synthesize functionalized 1-naphthylamines, including N-methylated derivatives, in high yields (Su et al., 2019).

Molecular Structure Analysis

The molecular structure and stereochemistry of this compound have been elucidated through various analytical techniques. Notably, the conformational stability and stereodynamics of its atropisomeric forms, which exhibit a chiral center and a chiral axis, have been investigated, revealing significant insights into its conformational preferences (Wolf, Pranatharthiharan, & Ramagosa, 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic nitrogen-nitrogen exchange reactions, yielding products with diverse functionalities (Okada et al., 2003). Its reactivity has been explored in the context of synthesizing macrocyclic compounds and studying the mechanism of these reactions (Takahashi, Hashimoto, & Nagasawa, 2001).

Physical Properties Analysis

The physical properties of this compound, including its conformational stability and photophysical properties, have been a subject of extensive research. Studies have demonstrated the compound's ability to exhibit intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission (Su et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound have been characterized by its reactivity in various chemical transformations. Its ability to participate in nucleophilic substitution reactions and the synthesis of cyclopalladated derivatives highlights its versatility as a synthetic intermediate (Komatsu & Nonoyama, 1977).

Applications De Recherche Scientifique

Asymmetric Synthesis of Ligands and Complexes : It is used in the asymmetric synthesis of a mixed phosphine-phosphine oxide ligand (Yeo et al., 2005). Also, it assists in promoting asymmetric hydrophosphination reactions for obtaining optically active ligands (Zhang et al., 2009).

Chemical Synthesis : It acts as a synthetic material for alkyl and aryl sulfides and ethers (Hojo et al., 1989). The compound also finds use as a chiral template in the enantioselective synthesis of chiral diphosphine through intramolecular [4+2] Diels–Alder cycloaddition (Gül & Nelson, 2000).

Cyclometalation Studies : Its iridation in the presence of a base leads to various products, including organic molecules and cyclometalated complexes (Chen et al., 2018).

Biological Applications : It serves as an alternative for detecting nitrate reduction in bacterial cultures (Miller & Neville, 1976).

Organic Light-Emitting Diodes (OLEDs) : N,N-dimethyl-1-(1-naphthyl)ethylamine derivatives are used as electron transport materials in OLEDs (Tse et al., 2006).

Medical Imaging : Its derivative, [18F]FDDNP, is used to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Enantioselective Synthesis : It efficiently promotes the asymmetric Diels-Alder reaction (Siah et al., 1995).

NMR Spectroscopy : It is used in enantiomeric purity determination by NMR analysis (Mohacsi & Leimgruber, 2003).

Safety and Hazards

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that this compound is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals .

Mode of Action

It is known to increase the induced circular dichroism (icd) magnitude exhibited by poly [(4-carboxyphenyl)acetylene] and forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mpeg-sc) .

Biochemical Pathways

It is used in the asymmetric synthesis of α-cyanocarboxylates and in the synthesis of chiral imadazolin-2-ylidene ligands used in organometallic catalysis .

Result of Action

It is known to be used in the enantiodiscrimination of α-hydroxy and α-amino acids by 1h nmr .

Action Environment

It is known that the compound possesses superior stability, even in harsh conditions such as high temperature, acidic or alkali environment, and different kinds of organic solvents .

Propriétés

IUPAC Name |

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRXYILTIWBHEP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446670 | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121045-73-6 | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine contribute to the asymmetric synthesis of the mixed phosphine-phosphine oxide ligand?

A1: this compound acts as a chiral auxiliary by coordinating to a palladium center. This creates a chiral environment around the metal, which then influences the stereoselectivity of subsequent reactions. In the research, the chiral organopalladium(II) complex, derived from this compound, promotes the asymmetric hydrophosphination of 1,1-bis(diphenylphosphino)ethene and diphenylphosphine []. This reaction leads to the preferential formation of specific diastereomers of the triphosphine palladium(II) template products. The chirality of the this compound auxiliary is ultimately transferred to the final phosphine-phosphine oxide ligand.

Q2: Can the this compound be removed from the synthesized ligand?

A2: Yes, the research indicates that this compound can be chemoselectively removed from the template products. Treatment with concentrated hydrochloric acid cleaves the auxiliary, leaving the desired enantioenriched phosphine-phosphine oxide ligand [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)